molecular formula C18H34Sn B8638210 Tricyclohexyltin hydride

Tricyclohexyltin hydride

Cat. No.: B8638210
M. Wt: 369.2 g/mol
InChI Key: SQEBZYNJTQKFEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclohexyltin hydride, also known as this compound, is an organotin compound with the chemical formula (C6H11)3SnH. It is a colorless liquid that is primarily used in organic synthesis as a reducing agent and in various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both laboratory and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricyclohexyltin hydride can be synthesized through the reaction of cyclohexylmagnesium bromide with tin(IV) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The general reaction is as follows:

3C6H11MgBr+SnCl4(C6H11)3SnH+3MgBrCl3 C_6H_{11}MgBr + SnCl_4 \rightarrow (C_6H_{11})_3SnH + 3 MgBrCl 3C6​H11​MgBr+SnCl4​→(C6​H11​)3​SnH+3MgBrCl

The product is then purified through distillation under reduced pressure to obtain pure tricyclohexylstannane .

Industrial Production Methods: In industrial settings, tricyclohexylstannane is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions: Tricyclohexyltin hydride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricyclohexyltin hydride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tricyclohexylstannane exerts its effects involves the transfer of the hydride ion (H-) to the substrate. In reduction reactions, the hydride ion is transferred to the carbonyl carbon, resulting in the formation of an alcohol. In cross-coupling reactions, the tricyclohexylstannane acts as a nucleophile, transferring the cyclohexyl group to the electrophile, facilitated by the palladium catalyst .

Comparison with Similar Compounds

    Tributyltin Hydride: Similar to tricyclohexylstannane but with butyl groups instead of cyclohexyl groups. It is also used as a reducing agent.

    Triphenyltin Hydride: Contains phenyl groups and is used in similar applications but has different reactivity and stability profiles.

    Triethyltin Hydride: Contains ethyl groups and is less commonly used due to its lower stability.

Uniqueness: Tricyclohexyltin hydride is unique due to its high stability and reactivity, making it a preferred reagent in many organic synthesis reactions. Its ability to participate in a wide range of reactions and its relatively low toxicity compared to other organotin compounds make it valuable in both research and industrial applications .

Properties

Molecular Formula

C18H34Sn

Molecular Weight

369.2 g/mol

IUPAC Name

tricyclohexylstannane

InChI

InChI=1S/3C6H11.Sn.H/c3*1-2-4-6-5-3-1;;/h3*1H,2-6H2;;

InChI Key

SQEBZYNJTQKFEQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)[SnH](C2CCCCC2)C3CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture (400 mL) of diethyl oxide:water 1:1 was cooled at 0° C. under nitrogen in a three-necked flask of 1 L. Sodium borohydride (3 g, 79.4 mmol) and then tricyclohexyltin hydroxide (30 g, 62.2 mmol) were successively and carefully added. After addition of 100 mL of diethyl oxide, the mixture was stirred 2 days at room temperature. After separation, the organic layer was dried over magnesium sulphate and evaporated under reduced pressure. The crude product was distilled under high vacuum to afford, a colourless oil (23.23 g; 63 mmol).
Name
diethyl oxide water
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

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